

The Discovery and Synthesis of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

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Abstract

Osimertinib, marketed as Tagrisso™ and formerly known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of osimertinib.

Discovery and Medicinal Chemistry

The development of osimertinib was initiated by AstraZeneca in May 2009, prompted by the clinical challenge of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[5] In many patients, this resistance is driven by the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain.[1][6]

The medicinal chemistry program adopted a structure-guided design strategy to develop a potent and selective inhibitor.[5] The core of the molecule is a mono-anilino-pyrimidine scaffold, which distinguishes it structurally from other third-generation inhibitors.[3][7] A key feature is the

presence of an acrylamide group, which acts as a Michael acceptor. This group is positioned to form a covalent bond with the cysteine-797 residue located in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition.[3][8] This targeted covalent approach provides high potency against the mutant forms of the receptor. The program successfully evolved a lead compound into the clinical candidate, AZD9291, which demonstrated high potency against both sensitizing and T790M resistance mutations while maintaining a significant margin of selectivity over wild-type EGFR.[1]

Synthesis of Osimertinib (AZD9291)

The synthesis of osimertinib has been approached through various routes, with improvements focused on increasing yield, reducing costs, and enhancing scalability for large-scale manufacturing. A common convergent synthesis involves the preparation of two key intermediates followed by a final coupling and amidation sequence.

Experimental Protocol: Representative Synthesis

A representative synthesis involves the following key steps, though various modifications exist in the literature:

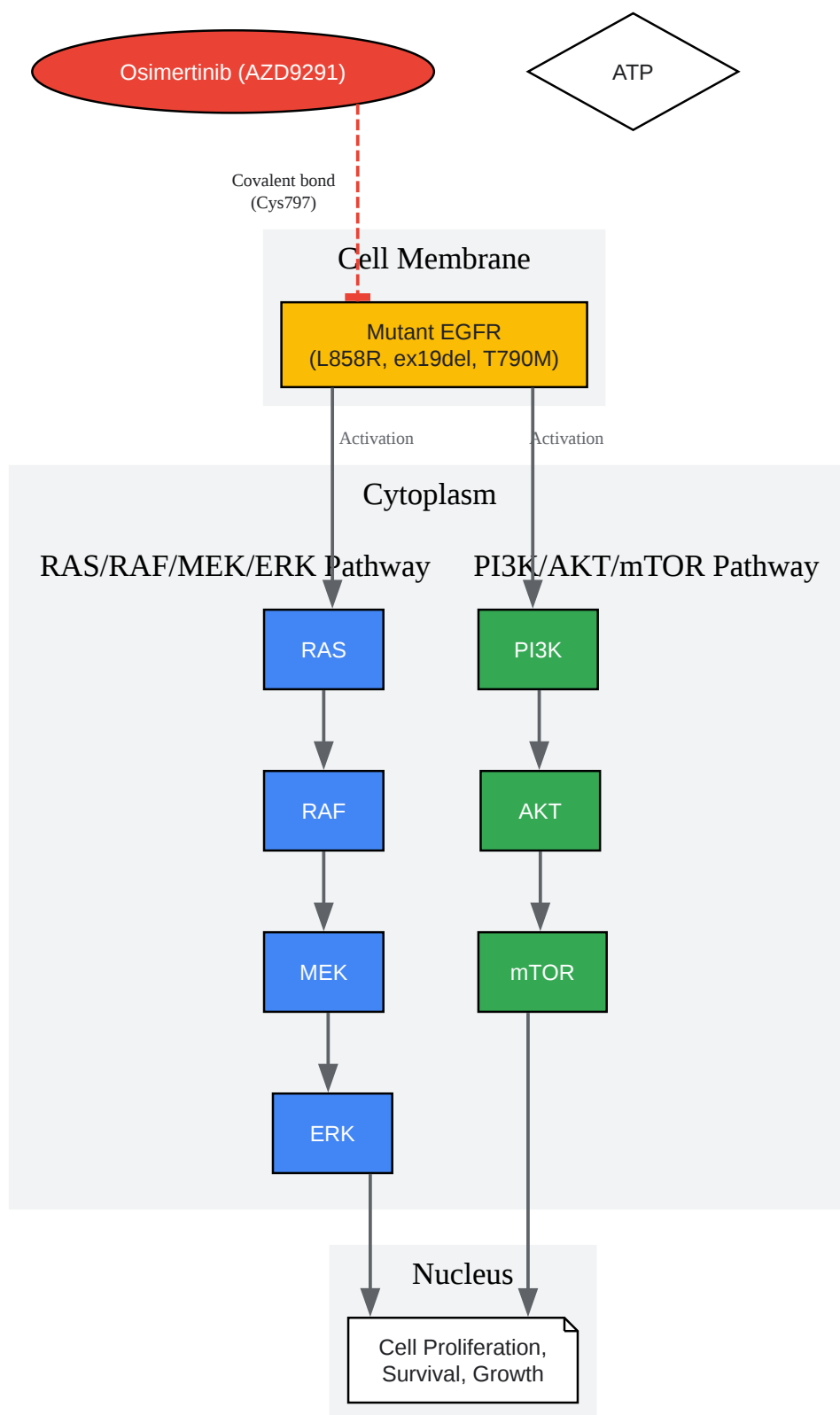
- **Preparation of the Pyrimidine Core:** A substituted pyrimidine intermediate is synthesized, often starting from commercially available materials. This fragment contains the necessary functionalities for subsequent coupling reactions.
- **Preparation of the Aniline Moiety:** A complex aniline derivative containing the N,N-dimethylaminoethyl(methyl)amino side chain is prepared. This typically involves multiple steps, including nitration, reduction, and alkylation reactions.
- **Coupling Reaction:** The pyrimidine core and the aniline moiety are coupled, commonly through a nucleophilic aromatic substitution (S_NAr) reaction, to form the central diaminopyrimidine structure.
- **Final Amidation:** The final step involves the acylation of the aniline nitrogen with acryloyl chloride or a related acrylic acid derivative to install the reactive acrylamide warhead. This is often the most critical step, requiring careful control of reaction conditions to avoid polymerization and other side reactions.

A detailed, multi-step synthesis procedure has been described in the literature, for example, in J. Med. Chem. 2014, 57, 8249-8267, and in various patents. One reported final step involves reacting N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N3-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with 3-chloropropanoyl chloride, followed by an elimination reaction to form the acrylamide.[9]

Mechanism of Action

Osimertinib functions as a targeted covalent inhibitor of the EGFR kinase domain.[3][8]

- **Covalent Binding:** The electrophilic acrylamide moiety of osimertinib forms a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of mutant EGFR.[3][4]
- **Irreversible Inhibition:** This covalent bond formation leads to the irreversible inhibition of the receptor's kinase activity.[8]
- **Blockade of Downstream Signaling:** By preventing ATP from binding and blocking autophosphorylation of the receptor, osimertinib effectively shuts down downstream pro-survival signaling pathways.[4][8] The two primary pathways inhibited are the RAS/RAF/MEK/ERK pathway, which is critical for cell division, and the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[4]
- **Selectivity:** Osimertinib exhibits significantly higher potency for EGFR harboring sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation compared to its activity against wild-type EGFR.[4][7] This selectivity is a key factor in its improved therapeutic index and reduced side effects, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors.[6]



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Caption: Mechanism of action of Osimertinib in inhibiting EGFR signaling pathways.

Quantitative Data Summary

Osimertinib has demonstrated high potency in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib (IC50 Values)

Cell Line	EGFR Mutation Status	Osimertinib IC50 (nM)	Reference
PC-9	Exon 19 deletion	13 - 54	[10]
H3255	L858R	13 - 54	[10]
H1975	L858R / T790M	< 15	[10]
PC-9VanR	Exon 19 del / T790M	< 15	[10]
LoVo	Wild-Type	493.8	[11]

Table 2: Pharmacokinetic Parameters of Osimertinib

Parameter	Value (in Humans)	Reference
Half-life (t1/2)	~48 hours	[12][13]
Time to Steady State	~15 days	[12][13]
Oral Clearance (CL/F)	14.3 L/h	[12]
Active Metabolites	AZ5104, AZ7550	[3][12]

Table 3: Clinical Efficacy from FLAURA Trial (First-Line Treatment)

Endpoint	Osimertinib	Comparator (Gefitinib or Erlotinib)	Hazard Ratio (HR)	Reference
Median Overall Survival (OS)	38.6 months	31.8 months	0.80	[8]
12-month OS Rate	89%	83%	-	[8]
24-month OS Rate	74%	59%	-	[8]
36-month OS Rate	54%	44%	-	[8]

Experimental Protocols

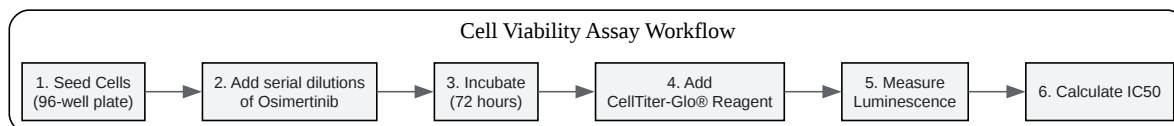
Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline typical protocols used in the characterization of osimertinib.

In Vitro Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

This assay determines the concentration-dependent cytotoxic effect of osimertinib.

- **Cell Seeding:** Seed EGFR-mutant (e.g., NCI-H1975) and wild-type cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with a serial dilution of osimertinib (typically ranging from nanomolar to micromolar concentrations) or DMSO as a vehicle control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Viability Measurement:** Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.
- **Data Analysis:** Measure luminescence or absorbance using a plate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results against

the log of the drug concentration and fit a dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for a typical cell viability assay to determine IC₅₀.

Western Blotting for Phospho-Protein Analysis

This protocol is used to visualize the inhibitory effect of osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

- **Cell Treatment:** Culture cells to ~80% confluency and treat with various concentrations of osimertinib for a specified time (e.g., 2-24 hours). For some cell lines, stimulation with EGF (e.g., 50 ng/mL) may be required to induce robust EGFR phosphorylation.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
 - Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), and anti-total ERK1/2. A loading control like anti-GAPDH is also used.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and apply an enhanced chemiluminescent (ECL) substrate. Visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of osimertinib in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., NCI-H1975) into the flank of immunocompromised mice (e.g., Balb/c nude or SCID mice).
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, osimertinib at various doses).
- Drug Administration: Administer osimertinib or vehicle orally (by gavage) on a specified schedule (e.g., once daily).
- Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment. Tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for p-EGFR).

Conclusion

Osimertinib represents a landmark achievement in precision oncology, born from a rational, structure-guided drug design program. Its high potency and selectivity against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, have established it as a standard-of-care treatment for patients with EGFR-mutated non-small cell lung cancer. The comprehensive preclinical and clinical data underscore its efficacy and favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of osimertinib and the development of next-generation targeted therapies.

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